molecular formula C21H20FN3O4S3 B2587064 N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851783-20-5

N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Cat. No. B2587064
CAS RN: 851783-20-5
M. Wt: 493.59
InChI Key: KAOAXFYRSNWRTB-UHFFFAOYSA-N
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Description

N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a sulfonamide.

Scientific Research Applications

Anticancer Activity and Enzyme Inhibition

A significant area of application for sulfonamide derivatives, including compounds structurally related to N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide, is in the development of anticancer agents. These compounds have been tested for their cytotoxicity and potential as carbonic anhydrase inhibitors, showing interesting activities which could be crucial for further anti-tumor activity studies (Gul et al., 2016). Moreover, novel sulfonamide derivatives have been synthesized and evaluated for their anticancer and radiosensitizing effects, with several compounds showing higher activity than doxorubicin, a commonly used chemotherapy medication (Ghorab et al., 2015).

Selective Enzyme Inhibition

The search for selective enzyme inhibitors is another key area of research. New anticancer drug candidates have been identified among sulfonamides as selective inhibitors of human carbonic anhydrase isoforms IX and XII, with some compounds displaying significant selectivity and potency (Gul et al., 2018). This selectivity is crucial for the development of targeted therapies that minimize side effects by sparing non-cancerous tissues.

Bioactivity Studies

The exploration of bioactivities beyond anticancer properties is also a critical application of these compounds. For instance, celecoxib derivatives have been synthesized and tested for a range of activities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the potential of these compounds to be developed into therapeutic agents for various conditions (Küçükgüzel et al., 2013).

Molecular Docking and Drug Design

Research into the structural analysis and molecular docking of sulfonamide derivatives offers insights into their interaction with biological targets, facilitating the design of more effective and selective drugs. For example, studies on the conformation differences in sulfonamide compounds have provided valuable information for the optimization of their biological activities and the reduction of undesirable drug-drug interactions (Borges et al., 2014).

properties

IUPAC Name

N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S3/c1-2-31(26,27)24-17-6-3-5-15(13-17)19-14-20(21-7-4-12-30-21)25(23-19)32(28,29)18-10-8-16(22)9-11-18/h3-13,20,24H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOAXFYRSNWRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Reactant of Route 2
N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Reactant of Route 3
N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Reactant of Route 4
N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Reactant of Route 5
N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Reactant of Route 6
N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

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